Potassium (3,3-diethoxyprop-1-yn-1-yl)trifluoroborate
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Overview
Description
Potassium (3,3-diethoxyprop-1-yn-1-yl)trifluoroboranuide is a chemical compound with the molecular formula C7H11BF3KO2. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction widely used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3,3-diethoxyprop-1-yn-1-yl)trifluoroboranuide typically involves the reaction of 3,3-diethoxyprop-1-yne with a boron trifluoride source in the presence of a potassium base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,3-diethoxyprop-1-yne+BF3⋅OEt2+KOH→potassium (3,3-diethoxyprop-1-yn-1-yl)trifluoroboranuide
Industrial Production Methods
In an industrial setting, the production of potassium (3,3-diethoxyprop-1-yn-1-yl)trifluoroboranuide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Potassium (3,3-diethoxyprop-1-yn-1-yl)trifluoroboranuide primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), organic halides or triflates.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C. Solvents such as toluene, THF, or DMF are commonly used.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Potassium (3,3-diethoxyprop-1-yn-1-yl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drug candidates.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of potassium (3,3-diethoxyprop-1-yn-1-yl)trifluoroboranuide in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium (3,3-diethoxyprop-1-yn-1-yl)trifluoroboranuide can be compared with other organotrifluoroborates, such as:
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
Uniqueness
What sets potassium (3,3-diethoxyprop-1-yn-1-yl)trifluoroboranuide apart is its unique structure, which allows for the introduction of the 3,3-diethoxyprop-1-yn-1-yl group into target molecules. This provides a versatile handle for further functionalization and modification, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C7H11BF3KO2 |
---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
potassium;3,3-diethoxyprop-1-ynyl(trifluoro)boranuide |
InChI |
InChI=1S/C7H11BF3O2.K/c1-3-12-7(13-4-2)5-6-8(9,10)11;/h7H,3-4H2,1-2H3;/q-1;+1 |
InChI Key |
MIXCYCHCLOSTKG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C#CC(OCC)OCC)(F)(F)F.[K+] |
Origin of Product |
United States |
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